WEHI-539 hydrochloride
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Overview
Description
WEHI-539 hydrochloride is a small-molecule inhibitor that selectively targets the anti-apoptotic Bcl-2 family member Bcl-XL. This compound is known for its high affinity and specificity, making it a valuable tool in scientific research, particularly in the study of apoptosis (programmed cell death) and cancer biology .
Preparation Methods
The synthesis of WEHI-539 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the thiazole ring: This is achieved through a cyclization reaction involving a thioamide and a haloketone.
Introduction of the benzothiazole moiety: This step involves a condensation reaction between a hydrazine derivative and a benzothiazole aldehyde.
Attachment of the aminomethylphenoxy group: This is done through a nucleophilic substitution reaction.
Final hydrochloride formation: The compound is treated with hydrochloric acid to form the hydrochloride salt
Chemical Reactions Analysis
WEHI-539 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various derivatives of the original compound, each with different functional groups and properties.
Scientific Research Applications
WEHI-539 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationships of Bcl-XL inhibitors.
Biology: The compound is used to investigate the role of Bcl-XL in apoptosis and cell survival.
Medicine: this compound is used in preclinical studies to evaluate its potential as an anti-cancer agent.
Mechanism of Action
WEHI-539 hydrochloride exerts its effects by selectively binding to the Bcl-XL protein, a member of the Bcl-2 family. This binding prevents Bcl-XL from interacting with pro-apoptotic proteins like Bim, thereby promoting apoptosis. The compound has a high affinity for Bcl-XL, with a dissociation constant (Kd) of 0.6 nM. It exhibits a 500-fold selectivity over Bcl-2 and a 400-fold selectivity over other Bcl-2 family members like Bcl-W, Mcl-1, and A1 .
Comparison with Similar Compounds
WEHI-539 hydrochloride is unique in its high affinity and selectivity for Bcl-XL. Similar compounds include:
ABT-737: Another Bcl-2 family inhibitor, but with less selectivity for Bcl-XL.
ABT-199 (Venetoclax): Selectively inhibits Bcl-2, with minimal activity against Bcl-XL.
A-1155463: A selective Bcl-XL inhibitor, similar to this compound, but with different pharmacokinetic properties
These compounds highlight the uniqueness of this compound in terms of its selectivity and potency against Bcl-XL.
Properties
Molecular Formula |
C31H30ClN5O3S2 |
---|---|
Molecular Weight |
620.2 g/mol |
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8Z)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24-; |
InChI Key |
GJBYTVIQTMIXGA-NJEFOQKPSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N\NC5=NC6=CC=CC=C6S5)/C1.Cl |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl |
Origin of Product |
United States |
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